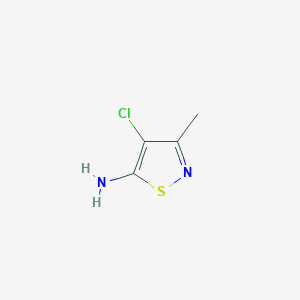

4-Chloro-3-methyl-1,2-thiazol-5-amine

Beschreibung

Significance of 1,2-Thiazoles (Isothiazoles) in Heterocyclic Chemistry

Isothiazoles are a notable class of heterocyclic compounds that have garnered significant interest in both academic and industrial research. Their utility stems from the distinct electronic and structural features conferred by the 1,2-arrangement of the sulfur and nitrogen heteroatoms.

The isothiazole (B42339) ring is a planar, five-membered aromatic system. Its aromaticity arises from the delocalization of six π-electrons, a characteristic that imparts considerable stability to the molecule. This aromatic nature is a key factor in its chemical behavior, influencing its reactivity in various chemical transformations. The presence of the electronegative nitrogen and sulfur atoms creates a unique electronic distribution within the ring, making it a versatile scaffold in synthetic chemistry. Isothiazole itself is a colorless liquid with a pyridine-like odor and is sparingly soluble in water.

The isothiazole nucleus is a key structural component in numerous synthetic compounds with significant biological activities. While less common in natural products compared to its 1,3-thiazole isomer, the isothiazole scaffold is prominent in many man-made molecules. Derivatives of isothiazole have been developed for a wide array of applications, including as antifungal agents, antipsychotic drugs (e.g., Ziprasidone), and antiviral compounds. Furthermore, some isothiazole-containing compounds have been investigated for the treatment of conditions like Alzheimer's disease and have been used as anti-inflammatory, antithrombotic, and anticonvulsive agents. In agriculture, isothiazole derivatives are used as herbicides and biocides, often enhancing the efficacy of other active compounds.

Historical Context of 1,2-Thiazole Derivatives Research

The study of isothiazoles has evolved significantly since the initial synthesis of the parent ring system.

The parent compound, isothiazole, was first successfully prepared in 1956. One of the earliest synthetic methods, now considered of historical significance, involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. Following this initial breakthrough, research efforts intensified, leading to the development of more accessible synthetic routes and a deeper understanding of the fundamental chemical and physical properties of the isothiazole nucleus.

Following the initial synthesis of the parent isothiazole, research quickly expanded to explore its various substituted derivatives. Chemists developed numerous methods to introduce functional groups at different positions on the isothiazole ring, significantly broadening the scope of available compounds. Synthetic strategies such as cycloaddition and condensation reactions became central to creating diverse isothiazole structures. For instance, the reaction of isoxazoles with phosphorus pentasulfide was an early method for producing 3,5-disubstituted isothiazoles. The evolution of synthetic methodologies has allowed for the creation of complex, densely functionalized isothiazoles, which are crucial for developing new materials and therapeutic agents.

Research Rationale and Focus on 4-Chloro-3-methyl-1,2-thiazol-5-amine

The specific compound this compound is a polysubstituted isothiazole derivative. The rationale for its study and synthesis lies in its potential as a versatile synthetic intermediate. The substituents on the isothiazole ring—a chloro group at position 4, a methyl group at position 3, and an amine group at position 5—are all valuable functional handles for further chemical modification.

Halogenated isothiazoles, particularly chloro-substituted ones, are recognized as important building blocks in organic synthesis. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. Similarly, the amino group is highly reactive and serves as a key site for derivatization, such as through acylation or the formation of Schiff bases, leading to new families of compounds. The methyl group also influences the electronic properties of the ring. Therefore, this compound represents a molecular platform from which a diverse library of more complex isothiazole derivatives can be constructed for various applications, including the development of novel biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of Isothiazole *This table presents known properties of the parent compound

Unique Structural Features and Functional Group Arrangement of this compound

The molecular architecture of this compound is defined by a 1,2-thiazole core substituted with three key functional groups: a chloro group at the 4th position, a methyl group at the 3rd position, and an amine group at the 5th position. This specific arrangement governs the compound's reactivity and potential interactions with biological targets.

The interplay of these functional groups—the electron-withdrawing chloro group, the electron-donating methyl group, and the reactive amino group—on the stable thiazole (B1198619) scaffold creates a molecule with a distinct chemical personality, offering multiple sites for synthetic transformations.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96841-04-2 | finetechchem.comchemicalbook.com |

| Molecular Formula | C4H5ClN2S | finetechchem.com |

| Molecular Weight | 148.61 g/mol | finetechchem.comchemicalbook.com |

| Boiling Point | 128.9 °C at 760 mmHg | finetechchem.com |

| Density | 1.447 g/cm³ | finetechchem.com |

| LogP | 2.26830 | finetechchem.com |

This data is based on information from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

Potential as a Precursor or Bioactive Scaffold in Medicinal and Agrochemical Chemistry

The structural motifs present in this compound suggest its significant potential as a building block in the synthesis of more complex molecules for medicinal and agrochemical applications. The thiazole ring is a well-established pharmacophore found in numerous approved drugs and agrochemicals, valued for its metabolic stability and ability to engage in various biological interactions.

In Medicinal Chemistry:

The amino group of this compound serves as a versatile handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR). This is a common strategy in drug discovery to optimize the potency and selectivity of a lead compound. The presence of both a hydrogen bond donor (the amine) and acceptor (the ring nitrogen) allows for potential interactions with biological targets such as enzymes and receptors.

Recent patent literature indicates that derivatives of this compound are being explored for the treatment of conditions like hypoparathyroidism and osteoporosis, highlighting its relevance in contemporary pharmaceutical research. google.com

In Agrochemical Chemistry:

Thiazole derivatives are integral to the agrochemical industry, with many compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities. The chloro-substituent on the thiazole ring is a common feature in many active agrochemicals, often enhancing their biological efficacy. The specific substitution pattern of this compound makes it an interesting candidate for the synthesis of novel crop protection agents. A patent related to benzotriazole (B28993) derivatives for pesticidal use includes this compound, suggesting its potential as a key intermediate in the development of new agrochemicals. google.com The combination of the thiazole core with the chloro and methyl groups can be fine-tuned through reactions at the amino group to develop targeted and effective solutions for crop protection.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQUGBVBORFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459711 | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96841-04-2 | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Chloro 3 Methyl 1,2 Thiazol 5 Amine

Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring

The isothiazole nucleus is susceptible to nucleophilic attack, with the positions of the substituents playing a key role in directing the reaction.

Reactivity at the Chlorine Atom (C-4 Position) with Various Nucleophiles

The chlorine atom at the C-4 position of the isothiazole ring is a potential site for nucleophilic substitution. While direct experimental data on 4-chloro-3-methyl-1,2-thiazol-5-amine is limited, the reactivity of chloro-substituted isothiazoles has been studied. Generally, chloro-substituted isothiazoles are less reactive towards nucleophilic substitution compared to their bromo and iodo counterparts, often requiring more forcing reaction conditions. thieme-connect.com For instance, 3,5-dichloro-4-cyanoisothiazole reacts regioselectively with phenylboronic acid, where the chlorine at the 5-position is substituted. thieme-connect.com

In related heterocyclic systems like quinolines, the reactivity of a chloro substituent is influenced by the other groups on the ring. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position can be displaced by various nucleophiles such as thiols, hydrazines, and amines. mdpi.com The regioselectivity of nucleophilic aromatic substitution (SNAr) is a well-documented phenomenon in chloro-substituted heterocycles like 2,4-dichloroquinazolines, where the substitution preferentially occurs at the 4-position. mdpi.com This suggests that the electronic environment of the heterocyclic ring significantly influences the lability of the chloro substituent.

Reactivity of the Amino Group at the C-5 Position: Acylation, Alkylation, and Condensation Reactions

The amino group at the C-5 position of the isothiazole ring is a versatile functional group that can undergo various chemical transformations.

Acylation: The amino group of 5-aminoisothiazole derivatives can be readily acylated. For instance, 5-amino-3-methylisothiazole can be converted to its corresponding sulfonamide, S-p-aminobenzenesulphonamido-3-methyl isothiazole, through acylation with a sulfonyl chloride. google.com This demonstrates the nucleophilic character of the exocyclic amino group, which can react with acylating agents to form amides, sulfonamides, and related derivatives. The synthesis of 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid derivatives further illustrates the acylation of the 5-amino group. medwinpublishers.com

Alkylation: N-alkylation of the amino group in isothiazoles is also possible. In simple isothiazoles, alkylation can occur at the ring nitrogen or the exocyclic amino group, depending on the specific substrate and reaction conditions. For example, isothiazol-4-amines are known to be quaternized at the exocyclic nitrogen atom by alkyl halides. thieme-connect.de

Condensation Reactions: The amino group at C-5 can participate in condensation reactions with carbonyl compounds. While direct examples for this compound are scarce, related structures show this reactivity. For example, 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide undergoes condensation with various aldehydes and ketones to form the corresponding N'-substituted hydrazides. nih.gov This reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of a water molecule to form an imine bond. nih.gov In a similar vein, 4-amino-3,5-dimethyl-1,2,4-triazole reacts with benzaldehydes to form stable hemiaminals and Schiff bases. mdpi.comnih.gov These examples suggest that the amino group of this compound is expected to react with carbonyl compounds to form imines or related condensation products. The general mechanism for such condensations often involves the initial formation of a hemiaminal intermediate. mdpi.com

| Reaction Type | Reagent | Product Type | Reference Example |

|---|---|---|---|

| Acylation | Sulfonyl chloride | Sulfonamide | 5-Amino-3-methylisothiazole google.com |

| Acylation | Acyl chloride | Amide | 5-Amino-3-methyl-4-isothiazolecarboxylic acid medwinpublishers.com |

| Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt | Isothiazol-4-amines thieme-connect.de |

| Condensation | Aldehydes/Ketones | Imines (Schiff bases) | 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide nih.gov |

Selective Functionalization of the Methyl Group at the C-3 Position

The selective functionalization of the methyl group at the C-3 position of this compound presents a synthetic challenge. While direct methods for this specific compound are not well-documented in the literature, the functionalization of methyl groups on other aromatic and heteroaromatic rings can provide insights into potential reaction pathways.

One common approach is the oxidation of the methyl group. The oxidation of methylarenes to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. nih.govresearchgate.net For instance, electrochemical methods have been developed for the site-selective oxidation of methyl groups on benzoheterocycles to the corresponding aromatic acetals, which can then be hydrolyzed to aldehydes. nih.govresearchgate.net This selectivity is often governed by the electronic properties of the heterocyclic ring. nih.gov Photocatalytic oxidation using molecular oxygen over catalysts like mesoporous TiO2-SiO2 has also been shown to selectively oxidize terminal methyl groups. rsc.org

Theoretical studies on the electronic structure of methyl-substituted isothiazoles can help in predicting the reactivity of the methyl group. researchgate.net The development of selective C-H bond functionalization methodologies could open up new avenues for the derivatization of the C-3 methyl group. nih.gov

Ring Transformation and Rearrangement Mechanisms

The isothiazole ring, under certain conditions, can undergo ring-opening and rearrangement reactions, leading to the formation of other heterocyclic systems.

Anion-Promoted Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds, particularly those containing nitrogen. thieme-connect.de This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to ring opening to form an intermediate which then undergoes ring closure to a new heterocyclic system, often with the expulsion of a fragment from the original ring.

While specific ANRORC reactions of this compound are not detailed in the available literature, the isothiazole ring system is known to participate in such transformations. For example, the conversion of isothiazoles into pyrazoles upon treatment with hydrazine (B178648) can proceed through an ANRORC-type mechanism. rsc.org In this case, hydrazine attacks a carbon atom of the isothiazole ring, leading to a ring-opened intermediate that subsequently cyclizes to form the pyrazole (B372694) ring. rsc.org

The presence of an amino group at the C-5 position and a chloro group at the C-4 position could potentially influence the course of ANRORC reactions, possibly by directing the initial nucleophilic attack or by participating in the subsequent ring-closure step.

Thermolytic Pathways Leading to Fused Heterocycles

Thermolysis of isothiazole derivatives can lead to various products, including the formation of fused heterocyclic systems. The nature of the substituents on the isothiazole ring plays a crucial role in determining the outcome of the thermal reaction.

Gas-phase thermolysis of some 4- or 5-substituted isothiazoles has been reported to yield thioketenes, likely through a thioxocarbene intermediate. rsc.org However, for the synthesis of fused heterocycles, the substituents on the isothiazole ring must be able to participate in an intramolecular cyclization reaction upon heating.

For instance, the reaction of 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester with various reagents can lead to the formation of fused thiazolopyrimidine derivatives. astate.edu While this is not a direct thermolysis of the starting isothiazole, it demonstrates how the amino group can be utilized to build a fused pyrimidine (B1678525) ring. The synthesis of fused heterocycles often involves the condensation of an aminoazole with a suitable partner, followed by cyclization. frontiersin.orgorganic-chemistry.orgnih.gov For example, 2-aminobenzothiazole (B30445) can react with aldehydes and β-ketoesters to form benzoazole-fused pyrimidines. nih.gov

Although direct thermolytic pathways for this compound leading to fused heterocycles are not explicitly described, it is conceivable that with appropriate functionalization of the amino or methyl groups, intramolecular cyclization could be induced by heat to form fused systems like thiazolopyrimidines or thiazolopyridines.

Oxidative and Reductive Transformations of the Isothiazole Nucleus

The isothiazole ring, a stable aromatic system, exhibits distinct reactivity under oxidative and reductive conditions. While generally robust, specific reagents can induce transformations at the sulfur atom or lead to the cleavage of the heterocyclic ring.

Oxidation Reactions (e.g., Sulfone Formation)

The oxidation of the sulfur atom in the isothiazole ring is a key transformation that can significantly alter the electronic properties and chemical reactivity of the molecule. The primary products of such reactions are isothiazole-1,1-dioxides, which are cyclic sulfonamides (sultams). These transformations are typically achieved using strong oxidizing agents.

While direct oxidation of this compound is not extensively documented, studies on related aminothiazole and isothiazole systems provide insight into feasible oxidative pathways. For instance, the oxidation of 5-aminoisothiazole derivatives can be accomplished with reagents like selenium dioxide researchgate.net. Furthermore, the oxidation of sulfide (B99878) groups appended to related heterocyclic systems, such as the use of Oxone® to convert a sulfide to a sulfonyl group on an imidazo[2,1-b]thiazole (B1210989) scaffold, demonstrates the accessibility of higher oxidation states for sulfur in these molecules nih.govsemanticscholar.org.

The resulting isothiazole-1,1-dioxides are valuable intermediates. For example, these cyclic sulfonamides can react with nucleophiles, such as sodium azide, leading to further functionalization medwinpublishers.com.

Table 1: Examples of Oxidizing Agents Used on Isothiazole and Related Heterocycles This table is generated based on data from related studies and indicates potential reagents for the target compound.

| Oxidizing Agent | Substrate Type | Product Type | Reference |

| Selenium Dioxide | Substituted Thioamides | Isothiazole Derivatives | researchgate.net |

| Oxone® | Imidazo[2,1-b]thiazole Sulfide | Imidazo[2,1-b]thiazole Sulfone | nih.govsemanticscholar.org |

| Potassium Permanganate | 5-Amino-1,2-benzoisothiazole | Isothiazole-4,5-dicarboxylic acid | medwinpublishers.com |

Reduction Pathways of the Isothiazole Ring

The isothiazole nucleus is notably resistant to many standard reduction conditions, such as catalytic hydrogenolysis, which readily cleaves other azoles like isoxazoles tandfonline.com. However, specific and more potent reductive methods can achieve ring cleavage, providing synthetic routes to acyclic structures.

A primary method for the reductive transformation of isothiazoles is desulfurization using Raney Nickel. This reagent effectively cleaves the carbon-sulfur bonds, removing the sulfur atom from the ring to yield saturated alkanes or other reduced structures tandfonline.comwikipedia.org. This technique has been successfully applied to various sulfur-containing heterocycles, including thiophene, demonstrating its utility in structural modification wikipedia.orgmasterorganicchemistry.com.

Alternative reductive pathways include the use of sodium in liquid ammonia, which results in the reductive ring opening of thiazoles to yield propenethiolates researchgate.net. Additionally, N-alkylisothiazolium salts, activated forms of the isothiazole ring, are susceptible to ring cleavage by complex metal hydrides tandfonline.com.

Table 2: Reductive Cleavage Methods for the Isothiazole Ring This table summarizes key reductive methods applicable to the isothiazole nucleus based on available literature.

| Reagent | Transformation | Product Type | Reference(s) |

| Raney Nickel | Reductive Desulfurization | Saturated Alkanes/Amines | tandfonline.comwikipedia.orgmasterorganicchemistry.com |

| Sodium in Liquid Ammonia | Reductive Ring Opening | Substituted Propenethiolates | researchgate.net |

| Complex Metal Hydrides | Ring Cleavage | β-Enaminothioketones | tandfonline.com |

Synthesis of Fused Heterocyclic Systems from this compound Derivatives

The 5-amino group and the adjacent C4-chloro substituent on the this compound scaffold provide reactive sites for cyclocondensation reactions, enabling the synthesis of a variety of fused heterocyclic systems. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science.

Derivatives of 5-aminoisothiazole are key precursors for building fused pyrimidine rings, leading to the formation of isothiazolo[5,4-d]pyrimidines. These bicyclic systems can be synthesized through the reaction of 4-amino-1,3-thiazole-5-carboxamides with various reagents. For example, reaction with trifluoroacetic anhydride (B1165640) results in the formation of a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine core mdpi.com. Similarly, cyclization with acetic anhydride or aromatic aldehydes can also yield the thiazolo[5,4-d]pyrimidine (B3050601) structure scilit.com. These fused systems can be further functionalized; for instance, a chloro-substituted thiazolopyrimidine can be converted into a hydrazino derivative, which then reacts with acetylacetone (B45752) to produce a pyrazolyl-substituted thiazolopyrimidine scilit.com.

Another important fused system accessible from 5-aminoisothiazole derivatives is the isothiazolo[3,4-c]pyrazole. The reaction of various C4-substituted isothiazoles with anhydrous hydrazine has been shown to yield the corresponding 3-aminopyrazoles, effectively transforming the isothiazole into a pyrazole ring fused with the original substituent backbone beilstein-journals.org. Research has also focused on synthesizing pyrazolo[3,4-c]isothiazole derivatives, which have shown significant antifungal activity nih.gov. These syntheses highlight the versatility of the aminoisothiazole core in constructing diverse heterocyclic frameworks.

Table 3: Synthesis of Fused Heterocycles from Aminoisothiazole Derivatives This table presents examples of cyclocondensation reactions for synthesizing fused systems from aminoisothiazole precursors.

| Starting Material Type | Reagent(s) | Fused System Formed | Reference |

| 4-Amino-2-thioxo-thiazole-5-carboxamide | Trifluoroacetic Anhydride | Thiazolo[4,5-d]pyrimidine | mdpi.com |

| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Acetic Anhydride / Aromatic Aldehydes | Thiazolo[5,4-d]pyrimidine | scilit.com |

| Hydrazino-thiazolopyrimidine | Acetylacetone | Pyrazolylthiazolopyrimidine | scilit.com |

| C4-Substituted Isothiazoles | Anhydrous Hydrazine | Aminopyrazoles (leading to fused pyrazoles) | beilstein-journals.org |

| 2-Cyano-3-ethoxy-2-butenethioamide | Hydrazine derivatives | Pyrazolo[3,4-c]isothiazole | nih.gov |

Spectroscopic and Structural Elucidation of 4 Chloro 3 Methyl 1,2 Thiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-3-methyl-1,2-thiazol-5-amine, ¹H and ¹³C NMR are fundamental in assigning the positions of protons and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing a fingerprint of the molecular structure.

In the synthesis of 5-amino-4-chloro-3-methylisothiazole, the disappearance of the starting material's singlet at δ 6.15 ppm in the ¹H NMR spectrum confirms the formation of the product google.com. For the related precursor, 5-amino-3-methylisothiazole hydrochloride, a singlet is observed at δ 6.23 ppm for the C4-H proton and at 2.32 ppm for the methyl protons in DMSO-d₆ google.com.

For this compound, the methyl group protons (CH₃) at the C3 position would likely appear as a singlet in the upfield region of the spectrum. The protons of the amine group (NH₂) at the C5 position would also produce a singlet, though its chemical shift can be broad and variable depending on the solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C3) | ~2.3 | Singlet |

| NH₂ (at C5) | Broad singlet | Variable |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

For a related derivative, 4-chloro-5-morpholino-3-trichloroisothiazole, the ¹³C NMR signals for the isothiazole (B42339) ring carbons were assigned at δC 105.99 (C4), 161.02 (C5), and 174.60 (C3) Current time information in Honolulu County, US.. While the substitution pattern is different, this provides a reference for the expected chemical shift regions of the thiazole (B1198619) carbons in the target compound.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 | ~150-160 |

| C4 | ~110-120 |

| C5 | ~160-170 |

| CH₃ (at C3) | ~15-25 |

Note: These are estimated values based on related structures and general principles of ¹³C NMR spectroscopy.

For more complex derivatives of this compound or in cases of ambiguous signal assignments, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons.

For instance, an HSQC experiment would correlate the proton signal of the methyl group to its corresponding carbon signal. An HMBC experiment could show long-range correlations, for example, from the methyl protons to the C3 and C4 carbons of the thiazole ring, confirming their proximity in the structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is particularly useful for conformational analysis in more complex derivatives. Such advanced techniques have been successfully used to elucidate the structures of various thiazole derivatives researchgate.net.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2850-3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) will contain a complex pattern of absorptions corresponding to the C=N and C=C stretching vibrations of the thiazole ring, as well as C-N, C-S, and C-Cl stretching vibrations. In related 5-amino-4-chloro-3-trichloromethylisothiazoles, characteristic IR bands for the isothiazole ring (C=C, C=N) are observed in the 1323-1521 cm⁻¹ range Current time information in Honolulu County, US.. A band for the C-Cl stretch is also noted at 782 cm⁻¹ Current time information in Honolulu County, US.. For 2-amino-5-chlorobenzothiazole (B1265905) derivatives, the N-H stretching vibration appears around 3434 cm⁻¹ acs.org.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (methyl) | 2850-3000 |

| C=N/C=C stretch (thiazole ring) | 1400-1600 |

| C-Cl stretch | 700-800 |

Note: The exact positions and intensities of the bands can be influenced by the solid-state packing or the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be found. This technique would be essential for confirming the compound's elemental composition by providing a highly accurate mass measurement of its molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification

There are no available studies detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity assessment or quantification of this compound. Research on related isothiazolinone compounds demonstrates the utility of LC-MS/MS for detecting and quantifying these substances in various matrices, but specific methods and results for the target compound are not documented. nih.govsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Analogs

No records of single-crystal X-ray diffraction analysis for this compound are present in the accessible scientific literature. This analysis would be necessary to definitively determine its three-dimensional molecular structure, including bond lengths and angles. While crystal structures for numerous other thiazole and isothiazole derivatives have been reported, data for the specific title compound is absent. mdpi.commdpi.com

Analysis of Crystal Packing and Intermolecular Interactions in Crystalline States

Without single-crystal X-ray diffraction data, an analysis of the crystal packing and intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound cannot be performed.

Computational Chemistry and Theoretical Studies on 4 Chloro 3 Methyl 1,2 Thiazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a wide range of chemical and physical properties. For a molecule like 4-Chloro-3-methyl-1,2-thiazol-5-amine, DFT would be the method of choice for a comprehensive theoretical analysis.

Geometry Optimization and Conformational Analysis of this compound

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the most stable conformation.

DFT methods, often paired with a basis set like 6-311+G(d,p), are used to perform this optimization. The planarity of the thiazole (B1198619) ring and the orientation of the amino and methyl groups are critical aspects of this analysis. In similar heterocyclic systems, such as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, studies have shown that the core ring structure and its substituents are largely coplanar. Current time information in Dallas, TX, US. A conformational analysis would also be performed to identify different stable isomers, particularly concerning the rotation around the C-N bond of the amine group.

The optimized geometry provides the foundation for all subsequent calculations. An illustrative table of what such optimized parameters might look like for a related thiazole derivative is shown below.

Illustrative Data: Optimized Geometrical Parameters for a Thiazole Derivative (Note: This data is for a different molecule and serves for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | 1.73 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| Bond Angle (°) | C5-S1-C2 | 90.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 111.0 | |

| N3-C4-C5 | 114.5 |

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. DFT calculations are highly effective for determining the energies of these orbitals.

Illustrative Data: Frontier Orbital Energies and Energy Gap (Note: This data is for a different molecule and serves for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be found around the nitrogen atom of the amino group and the nitrogen atom in the thiazole ring.

Blue regions represent positive electrostatic potential, where electron density is low. These areas are electron-deficient and are prone to nucleophilic attack. These are typically located around hydrogen atoms, especially those in the amino group.

Green regions denote areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict the molecule's reactivity patterns and hydrogen bonding capabilities.

Calculation of Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Potential (µ): The negative of electronegativity. µ = -χ.

Global Hardness (η): A measure of the molecule's resistance to charge transfer. η = (I - A) / 2.

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized. S = 1 / η.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. ω = µ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Illustrative Data: Global Reactivity Descriptors (Note: This data is calculated from the illustrative HOMO/LUMO values above and is for demonstrative purposes only.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Potential (µ) | -4.0 |

| Global Hardness (η) | 2.5 |

| Global Softness (S) | 0.4 |

Quantum Chemical Studies

Beyond DFT, other quantum chemical methods contribute to a full theoretical profile of a molecule. These studies can predict spectroscopic data that can be used to verify experimental findings or to identify the compound in a mixture.

Theoretical Prediction of Spectroscopic Properties (NMR and IR)

Quantum chemical calculations can accurately predict the spectroscopic signatures of a molecule like this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule from its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amino group, C-H stretching of the methyl group, C=N stretching within the thiazole ring, and the C-Cl stretching. Comparing the theoretical spectrum with an experimental one can confirm the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the resonance frequencies for each unique hydrogen and carbon atom in the molecule relative to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the methyl protons, the amino protons, and the various carbon atoms in the thiazole ring provide a detailed map of the chemical environment throughout the molecule, which is invaluable for structural elucidation.

These theoretical predictions are powerful tools for chemists, offering deep insights into molecular properties and guiding experimental work.

Thermodynamic Properties and Reaction Energetics of Transformations Involving this compound

The study of thermodynamic properties and reaction energetics is fundamental to understanding the stability, reactivity, and potential synthetic pathways of a chemical compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties.

For a molecule like this compound, computational studies could determine key thermodynamic data such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). This data would provide a quantitative measure of the molecule's stability.

Furthermore, computational chemistry can elucidate the energetics of chemical transformations. For instance, in the synthesis of related 5-amino-4-chloro-3-trichloromethylisothiazoles, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with various amines proceeds via selective nucleophilic substitution at the 5-position. researchgate.net A computational study of the reaction involving this compound could model the reaction mechanism, identify transition states, and calculate activation energies. This would provide a deeper understanding of the reaction kinetics and the factors governing product formation.

Table 1: Illustrative Thermodynamic Data Obtainable from Computational Studies

| Property | Description | Potential Significance for this compound |

| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements. | Indicates the intrinsic stability of the molecule. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance from its component elements. | Determines the spontaneity of the formation of the molecule. |

| Entropy (S°) | A measure of the randomness or disorder of a system. | Contributes to the overall Gibbs free energy and influences equilibrium positions of reactions. |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | Provides insight into the reaction rate and the feasibility of a synthetic route. |

Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties.

Hirshfeld Surface Analysis for Understanding Molecular Packing and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For the illustrative compound, the most significant contributions to the crystal packing came from H···H, H···C/C···H, and Cl···H/H···Cl contacts. nih.gov A similar analysis for this compound would be expected to show significant contributions from hydrogen bonding involving the amine group (N-H···N or N-H···S interactions), as well as contacts involving the chlorine and methyl groups.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Thiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 39.2 |

| H···C/C···H | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

Source: Adapted from a study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov Data for this compound would require its crystal structure.

Non-Covalent Interaction (NCI) Analysis and Energy Frameworks

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in real space based on the electron density and its derivatives. It provides a qualitative picture of the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. The resulting plots use a color scale to differentiate between these interactions.

Energy framework analysis, on the other hand, provides a quantitative measure of the interaction energies between molecules in a crystal. It calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, offering a detailed understanding of the forces driving crystal packing.

A study on thiazole derivatives has demonstrated the utility of these methods. tandfonline.com NCI analysis can identify key stabilizing interactions, while energy frameworks can quantify the strength of these interactions, providing a more complete picture of the crystal's energetic landscape. tandfonline.comresearchgate.netresearchgate.net For this compound, these analyses would be instrumental in understanding the role of the amine, chloro, and methyl substituents in directing the supramolecular assembly.

Advanced Computational Methods (e.g., Molecular Dynamics Simulations) to Elucidate Biological Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. Thiazole derivatives are known to exhibit a wide range of biological activities, and MD simulations can provide insights into their mechanism of action at the atomic level. nih.govglobalresearchonline.netnih.gov

While specific MD simulation studies on this compound are not reported, the methodology is broadly applicable. A typical MD simulation study would involve:

System Setup: Building a model of the thiazole derivative in complex with its biological target (e.g., an enzyme or receptor).

Simulation: Solving Newton's equations of motion for the atoms in the system over a period of time, typically nanoseconds to microseconds.

Analysis: Analyzing the trajectory of the simulation to understand the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding.

Such studies can help in rational drug design by predicting the binding affinity of a ligand to its target and by identifying key residues involved in the interaction, which can then be targeted for modification to improve potency and selectivity. acs.org For instance, MD simulations have been used to study the interaction of thiazole derivatives with DNA gyrase B, a bacterial enzyme, providing a basis for the development of new antibacterial agents. semanticscholar.org

Biological and Pharmacological Relevance of 4 Chloro 3 Methyl 1,2 Thiazol 5 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted 1,2-Thiazol-5-amines

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of 1,2-thiazol-5-amine, SAR analyses have elucidated the distinct roles played by each substituent on the thiazole (B1198619) ring.

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. researchgate.neteurochlor.org A chlorine substituent, such as the one at the C-4 position of the 1,2-thiazole ring, can influence activity through various mechanisms. Empirically, it has been observed that adding a chlorine atom to specific positions in a molecule can substantially enhance its intrinsic biological potency. researchgate.neteurochlor.org This enhancement is often attributed to an increase in the molecule's lipophilicity, which can improve its ability to partition into the lipid bilayers of cell membranes or interact with lipophilic domains within a target protein. researchgate.net

The methyl group at the C-3 position of the 1,2-thiazole ring also plays a significant role in defining the bioactivity of its derivatives. While research specifically on 3-methyl-1,2-thiazole is limited in the provided context, general principles of medicinal chemistry suggest that such a group can influence activity through steric and electronic effects. For example, in studies of different heterocyclic systems, the substitution of a methyl group has been shown to be crucial for cytotoxic activity. nih.gov

In a comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines bearing different heteroaromatic substituents at the C-3 position, the nature of the substituent significantly influenced anticancer activity. researchgate.net This underscores the sensitivity of biological targets to the substitution pattern at this position. The presence of a methyl group can provide beneficial hydrophobic interactions with the target protein, potentially increasing binding affinity. Furthermore, replacing a simple methyl group with a larger or different functional group can drastically alter the compound's efficacy, indicating the importance of the size and nature of the substituent at this position for activity. nih.gov

The amino group at the C-5 position is a key functional group that often participates in crucial interactions with biological targets, such as hydrogen bonding. rsc.org In many heterocyclic compounds, a free amino group is essential for maximum biological activity. nih.gov For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds featuring an amino group at the C-5 position were found to be highly potent as diuretic agents. mdpi.com

Further derivatization of the 1,2-thiazol-5-amine core or its fusion with other heterocyclic systems is a common strategy to explore and optimize biological activity. The thiazole nucleus is considered a versatile scaffold for developing new biologically active agents. nih.govnih.gov Attaching different substituents or fusing other rings can significantly enhance potency and modulate the spectrum of activity.

For example, creating hybrid molecules by linking thiazoles to other heterocycles like pyrazole (B372694), imidazole, or pyrimidine (B1678525) has yielded compounds with potent antimicrobial and anticancer properties. mdpi.comnih.govnih.gov SAR studies on such fused systems reveal that the nature and position of the linkage between the rings are critical. nih.gov Derivatization of the C-5 amino group into amides or the C-2 position in related 2-aminothiazoles has been shown to accommodate a range of lipophilic substitutions, leading to a significant improvement in antitubercular activity. nih.govmdpi.com The introduction of a carboxanilide side chain at the C-5 position of a thiazole ring, for instance, was found to be significant for cytostatic effects. mdpi.comnih.gov These modifications can improve pharmacokinetic properties, enhance target binding, or even confer novel mechanisms of action, highlighting the vast chemical space available for creating potent therapeutic agents from the 1,2-thiazole core. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 1,2-Thiazol-5-amine Derivatives

| Position | Substituent | Observed Impact on Biological Activity | References |

|---|---|---|---|

| C-4 | Chlorine (Cl) | Modulates activity by increasing lipophilicity and altering electronic properties. Can be crucial for enhancing potency. | researchgate.net, eurochlor.org |

| C-3 | Methyl (CH₃) | Influences activity through steric and hydrophobic interactions. The nature of the substituent at this position is critical for efficacy. | nih.gov, researchgate.net |

| C-5 | Amino (NH₂) | Acts as a key hydrogen bonding group. A free amino group is often essential for maximal activity, while substitutions can modulate potency. | nih.gov, rsc.org, mdpi.com |

| General | Derivatization / Fused Rings | Often leads to enhanced or novel biological activities (e.g., antimicrobial, anticancer). The nature and linkage of the fused ring are critical. | nih.gov, nih.gov, mdpi.com |

Antimicrobial Activities of 1,2-Thiazol-5-amine Derivatives

Thiazole-containing compounds are widely recognized for their broad-spectrum antimicrobial properties, acting against various bacterial and fungal pathogens. mdpi.comnih.govresearchgate.net The unique structural features of 4-chloro-3-methyl-1,2-thiazol-5-amine and its derivatives make them promising candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Derivatives based on the thiazole scaffold have demonstrated significant antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Studies have shown that specific substitutions on the thiazole ring are key to achieving potent activity. For example, the introduction of halogenated phenyl groups can result in good activity against strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com

In one study, novel pyrazole derivatives incorporating a thiazole moiety displayed excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against tested pathogens. acs.org Another series of thiazole-linked pyrimidinone hybrids showed MIC values ranging from 0.17 to >3.74 mg/mL against a panel of bacteria, with Bacillus cereus being one of the more susceptible strains. nih.gov The antibacterial activity is often mechanism-specific, with some thiazole derivatives acting as inhibitors of essential bacterial enzymes like DNA gyrase. nih.govacs.org The efficacy of these compounds against multidrug-resistant (MDR) pathogens is of particular interest, offering a potential avenue to address critical unmet medical needs. acs.org

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Bacterial Strains Tested | Observed Activity (e.g., MIC values) | References |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | Gram-positive and Gram-negative bacteria | MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivative. | acs.org |

| Pyrimidinone-Linked Thiazoles | B. cereus, E. coli, others | MIC values ranged from 0.17 to >3.74 mg/mL. | nih.gov |

| 2-Amino-1,3,4-thiadiazoles | S. aureus, B. subtilis, E. coli | Derivatives with p-chlorophenyl groups showed good activity against Gram-positive strains. | nih.gov |

| 1,2-Benzisothiazole Derivatives | Various bacteria and fungi | Some compounds exhibited selective antibacterial or antifungal activity. | nih.gov |

| Thiazolyl-thiourea Derivatives | Staphylococcal species | Halogenated derivatives showed promising efficacy. | mdpi.com |

Antifungal Properties and Mechanisms

Thiazole derivatives have emerged as a promising class of antifungal agents, exhibiting potent activity against a variety of fungal pathogens, particularly Candida species. nih.govnih.govnih.gov Research indicates that these compounds often exert their effects through mechanisms that disrupt the fungal cell structure. nih.govnih.gov

The antifungal efficacy of these derivatives is often linked to their ability to interfere with the fungal cell wall and/or the cell membrane's ion permeability. nih.govnih.gov Studies involving tests with sorbitol and ergosterol (B1671047) suggest that the primary mode of action may involve compromising the integrity of these crucial cellular components. nih.govnih.gov For instance, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The Minimum Fungicidal Concentration (MFC) values were typically two- to four-fold higher than the MICs. nih.gov

The lipophilicity of these compounds has been identified as a key factor contributing to their high antifungal activity, as it likely enhances their ability to penetrate the fungal cell membrane. nih.govmdpi.com In some cases, thiazole derivatives have shown activity comparable or even superior to established antifungal drugs like nystatin. nih.gov The mechanism can be complex, with some thiazoles acting as inhibitors of lanosterol (B1674476) C14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. mdpi.com This mode of action is associated with reduced toxicity and a lower likelihood of resistance compared to some clinically used azole drugs. mdpi.com

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.govnih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida sp. | 3.9 | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida sp. | 7.81 | mdpi.com |

| Thiazole-based chalcones | Various fungi | Potent, with low MIC values | nih.gov |

Antimycobacterial Activity and Potential against Mycobacterium tuberculosis

The search for new therapeutic agents against tuberculosis has led to the investigation of various heterocyclic compounds, including thiazole derivatives. nih.gov These scaffolds have shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. nih.gov

Several studies have reported the synthesis and evaluation of thiazole derivatives with significant anti-tubercular activity. For example, a series of thiadiazole-linked thiazole derivatives were developed and tested against the Mtb H37Ra strain. nih.gov Among these, compound 5l demonstrated the most potent activity with a MIC value of 7.1285 μg/mL. nih.gov Compounds 5g and 5i from the same series also showed moderate to good activity. nih.gov In silico molecular docking studies suggested that these compounds may act by targeting the tubercular ThyX enzyme, a key component in the thymidylate biosynthesis pathway, through interactions with amino acid residues like Arg 95, Cys 43, His 69, and Arg 87. nih.gov

Other research has focused on modifying existing anti-tubercular drugs with thiazole moieties. Substituted 4-arylthiazol-2-amino derivatives, developed as analogs of nitazoxanide (B1678950) (NTZ), showed Mtb growth inhibitory action that was nearly three times stronger than the parent compound. nih.gov Similarly, derivatives of isoniazid (B1672263) (INH) incorporating a 1,2,3-triazole ring exhibited significant activity, with MIC values ranging from 0.62 to 2.5 μg/mL against the Mtb H37Rv strain. nih.govacs.org Importantly, these compounds displayed low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index. nih.gov

Table 2: Antimycobacterial Activity of Thiazole and Related Derivatives

| Compound Series | Strain | Most Active Compound | MIC (µg/mL) | Potential Target | Reference |

|---|---|---|---|---|---|

| Thiazole-thiadiazole derivatives | M. tuberculosis (H37Ra) | 5l | 7.1285 | ThyX enzyme | nih.gov |

| Isoniazid-1,2,3-triazole derivatives | M. tuberculosis (H37Rv) | Not specified | 0.62 - 2.5 | Not specified | nih.govacs.org |

| 4-Arylthiazol-2-amino derivatives | M. tuberculosis | 70a | ~1.0 (15.28 µM) | Not specified | nih.gov |

| 4-Arylthiazol-2-amino derivatives | M. tuberculosis | 70b | ~1.1 (17.03 µM) | Not specified | nih.gov |

Anticancer and Cytotoxic Potentials

The thiazole scaffold is a common structural motif in a multitude of compounds investigated for their anticancer properties. nih.govnih.gov Derivatives of 1,2-thiazol-5-amine have been extensively studied for their ability to inhibit the growth and proliferation of various cancer cells. nih.govresearchgate.net

In Vitro Cytotoxicity Studies on Diverse Cancer Cell Lines

A vast body of research demonstrates the cytotoxic effects of thiazole derivatives across a wide array of human cancer cell lines. These include, but are not limited to, breast (MCF-7), lung (A549), colon (HCT-116, HT-29), liver (HepG2), cervical (HeLa), prostate (PC3, DU-145), and pancreatic (BxPC-3) cancer cell lines. nih.govmdpi.comacs.orgnih.govnih.gov

For instance, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives showed potent growth inhibition against HCT-116, with IC50 values for compounds 4c and 4d being 3.16 µM and 3.65 µM, respectively, which is more potent than the standard drug cisplatin (B142131) (IC50 = 5.18 µM). nih.gov These same compounds also showed strong activity against the more resistant HT-29 colon cancer cell line. nih.gov In another study, thiazole derivative 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) was found to be highly active against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com

Hybrid molecules incorporating thiazole with other heterocyclic systems like pyrimidine and isoxazole (B147169) have also been developed. nih.gov Compound 10h from such a series displayed exceptionally potent activity against DU-145 prostate cancer cells (IC50 = 0.011 µM) and A549 lung cancer cells (IC50 = 0.017 µM). nih.gov Similarly, thiazole-amino acid hybrid derivatives, such as 5ac and 5ad , showed strong cytotoxicity against A549, HeLa, and MCF-7 cell lines, with IC50 values as low as 2.07 µM. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives on Cancer Cell Lines

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |

|---|---|---|---|

| 4c (hydrazono-thiazole) | HCT-116 (Colon) | 3.16 | nih.gov |

| 8c (hydrazono-thiazole) | HT-29 (Colon) | 3.47 | nih.gov |

| 4d (hydrazono-thiazole) | HepG2 (Liver) | 2.31 | nih.gov |

| 4c (hydrazinyl-thiazole) | MCF-7 (Breast) | 2.57 | mdpi.com |

| 5k (thiazole derivative) | MDA-MB-231 (Breast, migration assay) | 0.176 | nih.gov |

| 10h (triazole-thiazole-pyrimidine-isoxazole) | DU-145 (Prostate) | 0.011 | nih.gov |

| 10h (triazole-thiazole-pyrimidine-isoxazole) | A549 (Lung) | 0.017 | nih.gov |

| 5ac (thiazole-amino acid) | A549 (Lung) | 2.07 | nih.gov |

Investigation of Cellular Mechanisms and Gene Expression Modulation

Beyond simple cytotoxicity, research has delved into the molecular mechanisms by which these thiazole derivatives exert their anticancer effects. A common pathway implicated is the induction of apoptosis, or programmed cell death. nih.govmdpi.comacs.org

Studies on hydrazono-thiazole derivatives (4c, 4d, 8c ) suggested that their anticancer action in HCT-116 cells proceeds via apoptosis through the Bcl-2 family of proteins. nih.gov Another promising thiazole derivative, 1d , was found to influence the cell cycle, induce DNA fragmentation, and cause mitochondrial depolarization, all hallmarks of apoptosis. nih.gov Similarly, compound 4c was shown to cause cell cycle arrest and activate apoptosis in MCF-7 cancer cells. mdpi.com

Thiazole derivatives have also been identified as potent inhibitors of cancer cell migration and invasion, which are crucial processes in metastasis. nih.gov For example, compound 5k was a highly effective inhibitor of cell migration in metastatic breast cancer cells (MDA-MB-231). nih.gov Its mechanism of action was linked to the perturbation of actin dynamics, specifically by affecting the localization of fascin, an actin-bundling protein, in membrane protrusions required for cell movement. nih.gov Other potential molecular targets for thiazole derivatives include tubulin, a key protein in cell division, which was identified as a target for a series of triazole-incorporated thiazole-pyrimidine-isoxazoles. nih.gov While specific gene expression modulation data for this compound itself is limited in the provided context, the investigation of related compounds suggests that these molecules can interact with and modulate the expression of genes involved in cell survival, proliferation, and metastasis. maayanlab.cloudmaayanlab.cloud

Other Pharmacological Activities of 1,2-Thiazol-5-amine Derivatives

The therapeutic potential of the thiazole nucleus extends beyond antimicrobial and anticancer applications, with numerous derivatives exhibiting significant anti-inflammatory and analgesic properties. nih.govfabad.org.tr

Anti-inflammatory and Analgesic Effects

The anti-inflammatory action of thiazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). benthamdirect.comnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) meloxicam (B1676189) itself contains a thiazole core. nih.gov

Research has shown that new thiazole derivatives can act as specific inhibitors of COX-2, an enzyme upregulated during inflammation. benthamdirect.comresearchgate.net Two such compounds, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to significantly block the production of prostaglandins (B1171923) in LPS-stimulated RAW 264.7 cells without affecting COX-2 protein levels, suggesting direct enzyme inhibition. benthamdirect.comresearchgate.net Their effect on reducing prostaglandin (B15479496) E2 (PGE2) production was comparable to the selective COX-2 inhibitor NS 398. benthamdirect.com

In vivo studies have corroborated these findings. A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be active analgesic and anti-inflammatory agents in animal models. nih.gov Compounds 5d and 5e from this series were identified as potent dual inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways. nih.gov Similarly, in an acetic acid-induced writhing test in mice, a model for assessing analgesic activity, quinazolinone derivatives like 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited significant pain relief, with an efficacy of 83.80%. researchgate.net

Table 4: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound | Activity Type | Model / Target | Key Finding | Reference |

|---|---|---|---|---|

| CX-32 | Anti-inflammatory | LPS-stimulated RAW 264.7 cells / COX-2 | Prevented prostaglandin production | benthamdirect.comresearchgate.net |

| CX-35 | Anti-inflammatory | LPS-stimulated RAW 264.7 cells / COX-2 | Prevented prostaglandin production | benthamdirect.comresearchgate.net |

| 5d | Anti-inflammatory, Analgesic | In vivo models / COX & 5-LOX | Potent dual inhibitor | nih.gov |

| 5e | Anti-inflammatory, Analgesic | In vivo models / COX & 5-LOX | Potent dual inhibitor | nih.gov |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Analgesic | Acetic acid-induced writhing (mice) | 83.80% activity | researchgate.net |

Antiviral Applications (e.g., HIV Protease Inhibition)

Thiazole-containing compounds have been identified as promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research has led to the development of derivatives that interfere with critical stages of the viral life cycle.

One area of investigation involves the disruption of HIV mRNA processing. A notable stilbene-based compound was found to block HIV replication by altering the processing of viral mRNA, which prompted the development of non-cytotoxic analogues. This led to the synthesis of 2-trifluoromethylthiazole-5-carboxamides. In this series, compounds with a 4-Cl group, a 6-NO2 group, or a 6-CF3 group on a benzothiazole (B30560) ring demonstrated a clear separation between their anti-HIV activity and cellular toxicity. Specifically, compounds designated as 28 (GPS488) and 29 (GPS491) were found to be potent inhibitors of HIV-1, with EC50 values against the HIV-1IIIB strain of 1.93 µM and 0.74 µM, respectively. nih.gov These compounds suppressed the expression of the HIV-1 structural protein Gag and altered the accumulation of viral RNA, a mechanism similar to the parent stilbene (B7821643) compound. nih.gov

Other studies have focused on inhibiting the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication. A screening of a vast compound library identified benzisothiazolone derivatives as effective inhibitors of the RT's ribonuclease H (RNase H) activity, a domain not targeted by currently approved drugs. mdpi.com Two compounds, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) and a related benzisothiazolone, showed robust antiviral activity with 50% effective concentrations (EC50) of 2.68 ± 0.54 µM and 1.68 ± 0.94 µM, respectively, without significant cellular toxicity. mdpi.com Further analysis revealed that these compounds also inhibit the DNA polymerase function of RT, making them multifunctional RT inhibitors. mdpi.com

Table 1: Anti-HIV Activity of Selected Thiazole Derivatives

| Compound | Target/Mechanism | Virus Strain | Activity (EC₅₀) | Citation |

|---|---|---|---|---|

| 28 (GPS488) | HIV mRNA Processing | HIV-1IIIB | 1.93 µM | nih.gov |

| 29 (GPS491) | HIV mRNA Processing | HIV-1IIIB | 0.74 µM | nih.gov |

| **Compound 2*** | HIV-1 RT (RNase H & Polymerase) | Not Specified | 2.68 ± 0.54 µM | mdpi.com |

*Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate

Anticonvulsant Properties

The thiazole nucleus is a key feature in the development of new anticonvulsant drugs. Derivatives incorporating thiazole and thiazolidinone rings have shown significant potential in preclinical models.

A series of thiazole-bearing 4-thiazolidinones was synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. semanticscholar.org Several compounds from this series demonstrated pronounced anticonvulsant effects in both tests, suggesting a mixed mechanism of action that may involve enhancing GABA-ergic inhibition and blocking sodium channels. semanticscholar.org

In another study, novel thiazolidin-4-one substituted thiazoles were prepared and screened. researchgate.net The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerged as the most active derivative in the series. researchgate.net The anticonvulsant potential of thiazole derivatives is often attributed to their ability to act as a constrained pharmacophore at receptor sites. researchgate.net The combination of thiazole with a thiazolidin-4-one nucleus is a strategy aimed at producing derivatives with improved therapeutic outcomes. researchgate.net Additionally, related heterocyclic systems like 1,3,4-thiadiazoles have also been explored. For instance, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was identified as a highly active compound in both MES and PTZ tests, with ED50 values of 20.11 and 35.33 mg/kg, respectively. mdpi.com

Enzyme Inhibition Studies

Derivatives of the thiazole scaffold have been extensively studied as inhibitors of various enzymes implicated in human disease and microbial metabolism.

Pyruvate:ferredoxin Oxidoreductase (PFOR): Nitazoxanide, a thiazole-based drug, is known to inhibit PFOR, an essential enzyme in the central metabolism of anaerobic bacteria. nih.govnih.gov This has spurred the development of analogues with greater potency. From a library of approximately 250 analogues, leads were identified with enhanced PFOR inhibitory activity and potent in vitro activity against Clostridium difficile. nih.govnih.gov A lead compound, amixicile , was developed by replacing an acetoxy group with propylamine (B44156) to improve solubility. nih.govnih.gov Amixicile is a novel PFOR inhibitor that has shown efficacy equivalent to standard treatments in animal models of C. difficile infection, with the added benefit of a lower recurrence rate. nih.govnih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and medicine. nih.gov Several thiazole derivatives have shown potent tyrosinase inhibitory activity. For example, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogues were designed as tyrosinase inhibitors. Compound 10 from this series, featuring a 2,4-dihydroxy substituent, was a particularly potent competitive inhibitor of mushroom tyrosinase, with an IC50 value of 1.60 µM—making it 11 times stronger than the standard inhibitor kojic acid. Another study reported a novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol , which exhibited high tyrosinase inhibitory activity with an IC50 value of 29.71 μM, approximately 2.4 times more potent than kojic acid. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme converts inactive cortisone (B1669442) to active cortisol and is a target for treating metabolic syndrome and other conditions. Novel 2-(allylamino)thiazol-4(5H)-one and 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their inhibitory activity against 11β-HSD1. One of the most active compounds, 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one , demonstrated up to 71% inhibition of 11β-HSD1 at a 10 μM concentration, with an IC50 value of 2.5 µM. In a separate study, a derivative containing a spiro system of thiazole and cyclohexane (B81311) rings showed the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and was the most selective inhibitor among the tested compounds.

Table 2: Enzyme Inhibition by Selected Thiazole Derivatives

| Enzyme | Derivative Class | Key Compound/Result | Activity | Citation |

|---|---|---|---|---|

| PFOR | Nitazoxanide Analogues | Amixicile | Novel PFOR inhibitor | nih.govnih.gov |

| Tyrosinase | Benzylidene-thiazolones | Compound 10 (2,4-dihydroxy) | IC₅₀ = 1.60 µM | |

| Tyrosinase | Bis-thiazoles | 4-[bis(thiazol-2-ylamino)methyl]phenol | IC₅₀ = 29.71 µM | nih.gov |

| 11β-HSD1 | Allylamino-thiazolones | 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | IC₅₀ = 2.5 µM | |

| 11β-HSD1 | Isopropylamino-thiazolones | Spiro-cyclohexane derivative | 54.53% inhibition @ 10 µM |

Immunomodulatory and Algicidal Effects

The versatility of the thiazole scaffold extends to immunomodulation and algicidal applications.

Immunomodulatory Effects: A series of carboxyalkylthio-substituted thiazole-carboxylic acids were synthesized and tested for their ability to activate macrophages and stimulate delayed-type hypersensitivity (DTH) reactions. The compound with the broadest immunological activity was identified as [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid (tiprotimod) . Further studies confirmed that tiprotimod (B1197315) is a potent immunopotentiator for both humoral and cell-mediated immune responses in animal models. It was shown to enhance the DTH response and stimulate the humoral immune response against various antigens.

Algicidal Effects: Thiazole derivatives have emerged as a promising class of algicides for controlling harmful algal blooms. nih.gov Inspired by the natural algicide bacillamide A, a series of thiazole-containing derivatives were synthesized. Compound 6j (a butyl derivative) showed significant activity against toxic dinoflagellates Prorocentrum minimum (EC50 = 1.0 µg/mL) and Alexandrium pacificum (EC50 = 0.47 µg/mL), proving to be 3–5 times more potent than reference compounds. Another study on thiazole amides identified compounds that displayed powerful growth inhibitory activity against harmful cyanobacterial algae, with IC50 values as low as 0.08 µg/mL, comparable to the commercial algicide CuSO4. nih.gov The mechanism of action for some derivatives involves inducing cell wall rupture and disrupting the antioxidant and photosynthetic systems in algal cells.

Molecular Docking and Receptor Binding Studies

Computational methods, particularly molecular docking, are integral to understanding how these derivatives interact with their biological targets at a molecular level, guiding the design of more potent and selective compounds.

Computational Analysis of Ligand-Protein Interactions